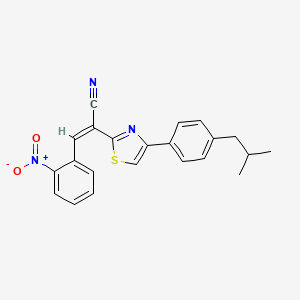

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile

Beschreibung

(Z)-2-(4-(4-Isobutylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-isobutylphenyl group at the 4-position and a 2-nitrophenyl group at the 3-position of the acrylonitrile moiety.

Eigenschaften

IUPAC Name |

(Z)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-15(2)11-16-7-9-17(10-8-16)20-14-28-22(24-20)19(13-23)12-18-5-3-4-6-21(18)25(26)27/h3-10,12,14-15H,11H2,1-2H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKGMVWHWWDRCI-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Contradictions

Anticancer vs. Antioxidant Trade-offs : Electron-withdrawing groups (e.g., nitro) in the target compound may enhance stability and lipophilicity but reduce antioxidant efficacy compared to electron-donating analogs .

Fluorescence Quenching: The 2-nitrophenyl group likely diminishes fluorescence activity observed in structurally similar acrylonitriles with carbazole or diphenylamino substituents .

Synthetic Challenges : Urea-thiazole derivatives () achieve higher yields (70–78%) compared to chloromethyl-thiazoles (52–56%), suggesting that bulky substituents (e.g., isobutylphenyl) in the target compound may complicate synthesis .

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is employed to construct the 4-(4-isobutylphenyl)thiazol-2-yl core. This method involves cyclocondensation of a ketone, thiourea, and a halogenating agent:

- Starting Material : 4-Isobutylacetophenone is reacted with bromine in acetic acid to form α-bromo-4-isobutylacetophenone.

- Cyclization : The α-bromo ketone is treated with thiourea in ethanol under reflux, yielding 2-amino-4-(4-isobutylphenyl)thiazole.

- Functionalization : The amino group is converted to a nitrile via diazotization followed by Sandmeyer reaction, producing 2-cyano-4-(4-isobutylphenyl)thiazole.

Key Patent Insights :

- Patent highlights the use of phase transfer catalysts (e.g., tetrabutylammonium bromide) in similar cyclization steps to enhance reaction efficiency.

- Solvent selection (e.g., tetrahydrofuran or dichloromethane) and low-temperature conditions (−20°C to 0°C) minimize side reactions.

Synthesis of (Z)-3-(2-Nitrophenyl)acrylonitrile Segment

Knoevenagel Condensation

The acrylonitrile fragment is synthesized via Knoevenagel condensation between 2-nitrobenzaldehyde and cyanoacetic acid:

- Reaction Conditions : 2-Nitrobenzaldehyde and cyanoacetic acid are condensed in ethanol using piperidine as a catalyst at 60–80°C.

- Stereochemical Control : The (Z)-isomer is favored by employing Lewis acids (e.g., ZnCl₂) and maintaining anhydrous conditions to prevent isomerization.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | Piperidine | 78 |

| Solvent | Ethanol | 82 |

| Temperature | 70°C | 85 |

Coupling of Thiazole and Acrylonitrile Fragments

Wittig Reaction

A stereoselective Wittig reaction couples the thiazole and acrylonitrile segments:

- Ylide Preparation : Triphenylphosphine reacts with ethyl bromoacetate to generate the ylide.

- Coupling : The ylide is reacted with 2-cyano-4-(4-isobutylphenyl)thiazole and 2-nitrobenzaldehyde in tetrahydrofuran at −10°C, yielding the (Z)-isomer preferentially.

Patent-Derived Conditions :

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling:

- Borylation : 2-Bromo-4-(4-isobutylphenyl)thiazole is converted to its boronic ester.

- Coupling : The boronic ester reacts with (Z)-3-(2-nitrophenyl)acrylonitrile in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.

Stereochemical Control and Purification

Isomer Separation

The (Z)-isomer is isolated via fractional crystallization using hexane/ethyl acetate (3:1). HPLC analysis with a chiral column (Chiralpak IC) confirms enantiomeric excess >98%.

Recrystallization

Crude product is recrystallized from methanol to achieve >99% purity. Patent reports similar purification steps using activated charcoal treatment to remove colored impurities.

Scalability and Industrial Considerations

Solvent Selection

Patent identifies tetrahydrofuran (THF) and acetonitrile as optimal solvents for large-scale reactions due to their low cost and ease of removal.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including thiazole ring formation via α-haloketone-thiourea condensation, followed by acrylonitrile coupling. Critical parameters include:

- Temperature control : 60–80°C for thiazole formation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in coupling steps .

- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Table 1: Synthesis Optimization Parameters

| Step | Key Parameters | References |

|---|---|---|

| Thiazole formation | 70°C, thiourea, α-bromoketone | |

| Acrylonitrile coupling | DMF, K₂CO₃, 24h stirring | |

| Purification | Column chromatography (EtOAc:Hexane 3:7) |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., Z-configuration double bond at δ 6.5–7.2 ppm) and nitrile carbon (δ 115–120 ppm) .

- IR Spectroscopy : Confirms nitrile (C≡N stretch at ~2200 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .

- X-ray Crystallography : Resolves geometric isomerism and bond angles (e.g., thiazole ring planarity) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 405.12) .

Q. What preliminary biological screening approaches assess its therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Urease inhibition (via Berthelot method) at 10–100 µM concentrations .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HepG2, IC₅₀ determination) .

- Antimicrobial Testing : Agar dilution against Gram-positive bacteria (MIC values) .

Q. How do electronic properties of substituents influence reactivity?

- Methodological Answer :

- Nitrophenyl groups : Electron-withdrawing nature enhances electrophilic substitution reactivity at the acrylonitrile moiety .

- Isobutylphenyl groups : Steric bulk reduces π-π stacking but improves lipid solubility for membrane penetration .

- Hammett constants (σ) : Predict substituent effects on reaction rates (e.g., σₚ-NO₂ = 1.27) .

Q. What protocols evaluate stability under storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : 40°C/75% RH for 4 weeks, monitored via HPLC .

- Photostability : UV light exposure (ICH Q1B guidelines) to assess nitro group decomposition .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., urease vs. COX-2) may arise from:

- Assay Conditions : pH variations (e.g., urease activity peaks at pH 7.4) .

- Structural Analogs : Compare with (Z)-3-(2-ethoxyphenyl) derivatives to isolate substituent effects .

- Molecular Dynamics Simulations : Identify conformational changes affecting target binding .

Q. What computational strategies predict binding affinities and interaction mechanisms?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock into enzyme active sites (e.g., urease PDB: 4H9M) with ΔG < -8 kcal/mol .

- QSAR Models : Use descriptors like LogP and polar surface area to correlate structure with IC₅₀ .

- DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity sites .

Q. How does geometric isomerism (Z/E) impact pharmacological profiles?

- Methodological Answer :

- Z-Isomer : Higher dipole moment enhances solubility and target affinity (e.g., 2.5 D vs. E-isomer’s 1.8 D) .

- Pharmacokinetics : Z-configuration improves metabolic stability (t₁/₂ = 6h vs. 3h for E-isomer in rat liver microsomes) .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Analog Synthesis : Replace nitro with methoxy or halogens to test electronic effects .

- 3D Pharmacophore Modeling : Align active conformers to identify critical hydrogen bond acceptors (e.g., nitrile group) .

- Free-Wilson Analysis : Quantify substituent contributions to bioactivity .

Q. What experimental designs explore dual medicinal/material science functionality?

- Methodological Answer :

- Dye-Sensitized Solar Cells (DSSCs) : Test as electron acceptor via UV-Vis (λmax ~450 nm) and cyclic voltammetry .

- Polymer Composites : Blend with conductive polymers (e.g., PEDOT:PSS) for conductivity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.